N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide
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Overview
Description
N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a propanehydrazide moiety attached to the nitrogen atom at the 2nd position
Preparation Methods
The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the hydrazide moiety, converting it into an amine derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens (chlorine, bromine).
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are valuable intermediates in organic synthesis.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in anhydrous solvents under inert atmosphere.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Benzothiazole derivatives, including this compound, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It has been explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, benzothiazole derivatives are used as intermediates in the production of dyes, pigments, and agrochemicals. They also find applications in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to form Schiff bases with aldehydes or ketones can lead to the formation of biologically active intermediates that further contribute to its mechanism of action .
Comparison with Similar Compounds
N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has an acetamide group instead of a propanehydrazide moiety. It exhibits different biological activities and chemical reactivity.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This derivative contains an ethoxy group and a thioether linkage, leading to distinct properties and applications.
2-amino-6-methoxybenzothiazole: This compound lacks the propanehydrazide moiety and has an amino group at the 2nd position.
The unique structural features of N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide, such as the presence of both a methoxy group and a propanehydrazide moiety, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-10(15)13-14-11-12-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTZMHPOGOIWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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